2-{[2-(Methoxymethyl)phenyl]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methoxymethyl)benzyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a benzyl group that has a methoxymethyl substituent. Furans are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethyl)benzyl)furan can be achieved through several synthetic routes. One common method involves the alkylation of a furan derivative with a benzyl halide that has a methoxymethyl substituent. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate nucleophilic substitution.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a benzyl halide under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(2-(Methoxymethyl)benzyl)furan may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium on carbon or other heterogeneous catalysts can be employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethyl)benzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding furan alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones, furandiones, and other oxygenated furans.
Reduction: Furan alcohols and diols.
Substitution: Halogenated furans, nitrofurans, and sulfonated furans.
Scientific Research Applications
2-(2-(Methoxymethyl)benzyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethyl)benzyl)furan involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. The methoxymethyl substituent may also contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)furan
- 2-(Benzyl)furan
- 2-(2-(Hydroxymethyl)benzyl)furan
Comparison
2-(2-(Methoxymethyl)benzyl)furan is unique due to the presence of both a methoxymethyl and a benzyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to 2-(Methoxymethyl)furan, the additional benzyl group enhances the compound’s stability and reactivity. In contrast to 2-(Benzyl)furan, the methoxymethyl group provides additional sites for chemical modification and potential biological activity .
Properties
CAS No. |
143722-58-1 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[[2-(methoxymethyl)phenyl]methyl]furan |
InChI |
InChI=1S/C13H14O2/c1-14-10-12-6-3-2-5-11(12)9-13-7-4-8-15-13/h2-8H,9-10H2,1H3 |
InChI Key |
WEHFHKZUFFCAPU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.